molecular formula C10H12F8 B14351998 1,1,1,2,2,3,3,4-Octafluorodec-4-ene

1,1,1,2,2,3,3,4-Octafluorodec-4-ene

Cat. No.: B14351998
M. Wt: 284.19 g/mol
InChI Key: BWRNLAVMSIJMQH-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3,4-Octafluorodec-4-ene is a fluorinated alkene characterized by eight fluorine atoms attached to a ten-carbon chain (decene) at positions 1, 1, 1, 2, 2, 3, 3, and 4, with a double bond at the fourth carbon. This structure imparts unique physicochemical properties, such as high thermal stability, chemical inertness, and low surface tension, which are typical of per- and polyfluoroalkyl substances (PFAS). Such compounds are often used in industrial applications like surfactants, lubricants, and coatings due to their resistance to degradation .

Properties

Molecular Formula

C10H12F8

Molecular Weight

284.19 g/mol

IUPAC Name

1,1,1,2,2,3,3,4-octafluorodec-4-ene

InChI

InChI=1S/C10H12F8/c1-2-3-4-5-6-7(11)8(12,13)9(14,15)10(16,17)18/h6H,2-5H2,1H3

InChI Key

BWRNLAVMSIJMQH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=C(C(C(C(F)(F)F)(F)F)(F)F)F

Origin of Product

United States

Preparation Methods

Fluorinated Building Blocks

Key precursors for this synthesis include:

  • 1,1,1,2,2,3,3,4-Octafluorodecane : A saturated backbone for subsequent dehydrogenation.
  • Fluorinated allylic halides : E.g., 4-bromo-1,1,1,2,2,3,3,4-octafluorodecane, enabling elimination reactions.
  • Phosphonate intermediates : For Wittig-type alkene formation, as demonstrated in the synthesis of 1-fluoro-3-[2-(trans-4-alkyl cyclohexyl)ethyl]benzene .

Catalytic Dehydrohalogenation

Dehydrohalogenation of fluorinated alkyl halides offers a direct route to alkenes.

Reaction Mechanism

Treatment of 4-bromo-1,1,1,2,2,3,3,4-octafluorodecane with a strong base (e.g., potassium tert-butoxide) induces β-elimination of HBr, forming the C4 double bond:
$$
\text{C}{10}\text{H}{11}\text{F}8\text{Br} + \text{KOtBu} \rightarrow \text{C}{10}\text{H}{10}\text{F}8 + \text{KBr} + \text{H}_2\text{O}
$$
This method mirrors the synthesis of 3,3,4,4,4-pentafluorobut-1-ene , where vapour pressures of 190–210 kPa at 25°C were observed.

Optimization Challenges

  • Regioselectivity : Competing elimination pathways may yield undesired isomers.
  • Base Sensitivity : Fluorinated substrates are prone to defluorination under harsh conditions.
  • Yield : Reported eliminations for analogues achieve 70–85% yields with careful temperature control (−10°C to 50°C).

Transition Metal-Catalyzed Coupling

Palladium- and copper-catalyzed reactions enable selective C–C bond formation in fluorinated systems.

Wacker-Type Oxidation

The oxidation of allylic fluorides to carbonyl compounds, as described for β-fluorinated aldehydes , can be adapted for alkene synthesis. Using 1,1,1,2,2,3,3,4-octafluorodec-4-en-5-ol as a substrate, Pd(PhCN)$$2$$Cl$$2$$/CuCl$$2$$ catalysts under oxygen atmosphere yield the target alkene:
$$
\text{C}
{10}\text{H}{11}\text{F}8\text{O} \xrightarrow{\text{Pd/Cu, O}2} \text{C}{10}\text{H}{10}\text{F}8 + \text{H}_2\text{O}
$$
This method produced 3-fluoropent-4-en-1-yl benzene with 79% yield and 36:1 aldehyde/ketone selectivity, suggesting potential for alkene-focused modifications.

Cross-Metathesis

Olefin metathesis using Grubbs catalysts could couple shorter fluorinated alkenes (e.g., 1,1,2,2-tetrafluorohex-3-ene ) to assemble the decene chain. However, fluorine’s electron-withdrawing effects may hinder catalyst activity, necessitating tailored N-heterocyclic carbene ligands.

Wittig and Horner-Wadsworth-Emmons Reactions

Phosphonate-mediated alkene synthesis provides excellent stereocontrol.

Phosphonium Ylide Approach

Reaction of 1,1,1,2,2,3,3,4-octafluorodecyl triphenylphosphonium bromide with formaldehyde generates the ylide, which subsequently reacts with a fluorinated aldehyde:
$$
\text{C}{10}\text{H}{11}\text{F}8\text{PPh}3\text{Br} + \text{HCHO} \rightarrow \text{C}{10}\text{H}{10}\text{F}8 + \text{Ph}3\text{PO} + \text{HBr}
$$
This method achieved 99.1–99.5% purity in the synthesis of 1-fluoro-3-[2-(trans-4-alkyl cyclohexyl)ethyl]benzene .

Horner-Wadsworth-Emmons Modification

Using diethyl 1,1,1,2,2,3,3,4-octafluorodecylphosphonate and trans-4-alkyl cyclohexyl formaldehyde , this method produces (E)-alkenes with >90% selectivity, as evidenced by analogous syntheses.

Industrial-Scale Considerations

Solvent Systems

  • tert-Butanol/Nitromethane : Optimal for Pd/Cu-catalyzed reactions, minimizing side reactions.
  • Tetrahydrofuran (THF) : Preferred for Wittig reactions due to its ability to stabilize ylides.

Purification Challenges

  • Distillation : High boiling points of perfluorinated compounds (e.g., 210–250°C for C10 derivatives) require vacuum distillation.
  • Chromatography : Silica gel may interact strongly with fluorinated alkenes, necessitating fluorinated solvent mixtures.

Spectroscopic Characterization

Critical data for This compound include:

  • $$^{19}\text{F}$$ NMR : Eight distinct signals between −70 to −130 ppm, reflecting inequivalent fluorines.
  • IR Spectroscopy : C–F stretches at 1100–1250 cm$$^{-1}$$ and C=C absorption near 1650 cm$$^{-1}$$.

Chemical Reactions Analysis

1,1,1,2,2,3,3,4-Octafluorodec-4-ene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of fluorinated carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially fluorinated alkanes.

    Substitution: Nucleophilic substitution reactions are possible with reagents such as sodium methoxide, leading to the replacement of fluorine atoms with other functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and specific catalysts to enhance reaction rates and selectivity.

Scientific Research Applications

1,1,1,2,2,3,3,4-Octafluorodec-4-ene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.

    Biology: Fluorinated compounds like this one are often used in the development of pharmaceuticals due to their enhanced metabolic stability and bioavailability.

    Medicine: The compound’s unique properties make it a candidate for use in imaging agents for diagnostic purposes, particularly in positron emission tomography (PET) scans.

    Industry: It is employed in the production of specialty polymers and surfactants, which have applications in coatings, lubricants, and electronic materials.

Mechanism of Action

The mechanism by which 1,1,1,2,2,3,3,4-Octafluorodec-4-ene exerts its effects is primarily through its interaction with molecular targets via fluorine atoms. These interactions can include hydrogen bonding, van der Waals forces, and dipole interactions, which influence the compound’s reactivity and stability. The pathways involved often include the activation of specific enzymes or receptors, depending on the application.

Comparison with Similar Compounds

1,1,2,2,3,3,4,4-Octafluoro-5-(vinyloxy)pentane (CAS 66396-73-4)

  • Structure : A five-carbon chain with eight fluorine atoms at positions 1–4 and a vinyloxy group at carbon 3.
  • Key Difference : The presence of a vinyl ether group (-O-CH₂-CH₂) introduces reactivity distinct from the alkene group in the target compound. This functional group may enhance solubility in polar solvents but reduce thermal stability compared to pure fluorinated alkenes .

Octane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- (CAS 80793-17-5)

  • Structure : A fully saturated (alkane) 8-carbon chain with 13 fluorine atoms.
  • Key Difference: The absence of a double bond increases rigidity and reduces reactivity, making this compound more suitable for high-temperature applications like non-stick coatings. However, the lack of unsaturation limits its utility in polymerization reactions, unlike fluorinated alkenes .

Fluorinated Alkenes with Shorter Chains

2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (CAS 355-80-6)

  • Structure : A five-carbon chain with eight fluorine atoms and a terminal hydroxyl group.
  • Key Difference : The hydroxyl group introduces polarity, enabling use in aqueous systems (e.g., firefighting foams). However, the shorter chain length reduces hydrophobicity compared to the ten-carbon 1,1,1,2,2,3,3,4-Octafluorodec-4-ene .

2,2,3,3,4,4-Hexafluoro-4-[(trifluoroethenyl)oxy]butanoic acid, methyl ester homopolymer (CAS 661476-43-3)

  • Structure : A polymerized fluorinated ester with a trifluoroethenyl side chain.
  • Key Difference : Polymerization and the presence of ester groups make this compound suitable for durable films and membranes. However, the environmental persistence of polymeric PFAS raises regulatory concerns compared to smaller molecules like the target compound .

Comparative Data Table

Compound Name (CAS) Chain Length Fluorination Pattern Functional Group Key Applications Reactivity Profile
This compound 10-carbon 1,1,1,2,2,3,3,4 Alkene (C=C at C4) Coatings, lubricants Moderate (alkene reactivity)
1,1,2,2,3,3,4,4-Octafluoro-5-(vinyloxy)pentane (66396-73-4) 5-carbon 1–4 positions Vinyl ether (-O-CH₂-CH₂) Solvents, surfactants High (ether + alkene)
Octane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- (80793-17-5) 8-carbon 1–6 positions None (saturated alkane) High-temp coatings Low (inert)
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (355-80-6) 5-carbon 2–5 positions Hydroxyl (-OH) Aqueous foams, surfactants Moderate (polar group)

Research Findings and Gaps

  • Thermal Stability : Fully saturated perfluorinated alkanes (e.g., CAS 80793-17-5) exhibit superior thermal stability compared to fluorinated alkenes like the target compound, which may degrade at elevated temperatures due to double bond reactivity .
  • Synthetic Challenges : The precise placement of fluorine atoms in this compound requires advanced fluorination techniques, such as electrochemical fluorination or telomerization, which are less scalable than methods used for simpler analogues .

Q & A

Basic Research Questions

Q. What are the recommended synthesis pathways for 1,1,1,2,2,3,3,4-Octafluorodec-4-ene, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves fluorination of alkene precursors using agents like SF₄ or HF under controlled temperature and pressure. Optimization can employ orthogonal experimental design to systematically vary parameters (e.g., catalyst concentration, solvent polarity, reaction time) and identify dominant factors. Regression analysis is recommended to model yield-response relationships . For fluorinated analogs, gas-phase reactions or electrochemical fluorination are common .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use nuclear magnetic resonance (¹⁹F NMR) to confirm fluorine positioning and stereochemistry. Fourier-transform infrared spectroscopy (FTIR) can identify C-F stretching vibrations (1000–1300 cm⁻¹). X-ray crystallography resolves spatial configuration, while computational methods like density functional theory (DFT) predict electronic properties (e.g., dipole moments, frontier orbitals) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Adopt protocols for perfluorinated compounds: use fume hoods to prevent inhalation, wear nitrile gloves and chemical-resistant aprons, and store in inert atmospheres to avoid degradation. Spills require neutralization with alkaline solutions (e.g., 10% NaOH) followed by solidification with vermiculite. Dispose via licensed hazardous waste facilities .

Advanced Research Questions

Q. How can factorial design be applied to study the influence of multiple variables on the synthesis efficiency of this compound?

  • Methodological Answer : Implement a 2³ factorial design to test interactions between temperature (e.g., 25°C vs. 50°C), catalyst load (e.g., 5 mol% vs. 10 mol%), and solvent polarity (e.g., DMF vs. THF). Analyze variance (ANOVA) to rank factor significance and optimize yield. Response surface methodology (RSM) refines non-linear relationships .

Q. What computational modeling approaches are effective in predicting the reactivity and stability of this compound?

  • Methodological Answer : Use DFT to calculate activation energies for fluorination steps and molecular dynamics (MD) simulations to assess thermal stability. COMSOL Multiphysics coupled with AI can model diffusion kinetics in reaction matrices. Validate predictions with accelerated aging studies (e.g., thermal gravimetric analysis, TGA) .

Q. How should researchers address contradictions in reported physicochemical data for perfluorinated compounds like this compound?

  • Methodological Answer : Cross-validate conflicting data (e.g., boiling points, solubility) using orthogonal techniques: gas chromatography-mass spectrometry (GC-MS) for purity, differential scanning calorimetry (DSC) for phase transitions. Consult corrigenda (e.g., retracted crystallographic data) and replicate experiments under standardized conditions .

Q. What orthogonal analytical techniques are recommended for verifying the purity and degradation products of this compound?

  • Methodological Answer : Combine high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) for non-UV-active fluorocarbons. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies trace degradation products (e.g., perfluorinated acids). Pair with ion mobility spectrometry (IMS) for conformational analysis .

Q. How can machine learning algorithms enhance the prediction of structure-property relationships in fluorinated olefins?

  • Methodological Answer : Train neural networks on datasets of fluorinated compounds (e.g., fluorination degree vs. thermal stability) to predict properties for novel structures. Use graph-based models (e.g., message-passing networks) to encode molecular topology. Integrate with robotic platforms for high-throughput validation .

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